Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-
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Overview
Description
Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]- is a synthetic organic compound It belongs to the class of benzamides, which are derivatives of benzoic acid This compound is characterized by the presence of a benzamide core substituted with a chlorine atom, two methylphenyl groups, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes:
Nitration and Reduction: Starting with chlorobenzene, nitration followed by reduction can yield 4-chloroaniline.
Acylation: The 4-chloroaniline can then be acylated with benzoyl chloride to form 4-chlorobenzamide.
Sulfonylation: The final step involves the sulfonylation of 4-chlorobenzamide with 4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The chlorine atom in the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]- is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
In medicinal chemistry, derivatives of benzamides are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, these compounds can be used in the synthesis of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]- depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, simpler in structure.
4-Chlorobenzamide: Lacks the sulfonyl and additional methylphenyl groups.
N-(4-Methylphenyl)benzamide: Lacks the chlorine and sulfonyl groups.
Uniqueness
Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
500362-79-8 |
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Molecular Formula |
C21H18ClNO3S |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
4-chloro-N-(4-methylphenyl)-N-(4-methylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C21H18ClNO3S/c1-15-3-11-19(12-4-15)23(21(24)17-7-9-18(22)10-8-17)27(25,26)20-13-5-16(2)6-14-20/h3-14H,1-2H3 |
InChI Key |
JHGBVFARMIMMNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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